Cas no 114446-55-8 ((S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol)

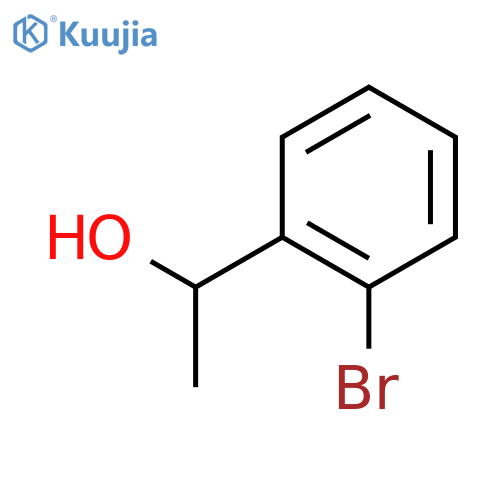

114446-55-8 structure

商品名:(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol

(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol 化学的及び物理的性質

名前と識別子

-

- (S)-1-(2-Bromophenyl)ethanol

- (S)-(-)-2-Bromo-α-methylbenzyl alcohol

- (S)-2-Bromo-alpha-methylbenzyl alcohol

- Benzenemethanol,2-bromo-a-methyl-, (aS)-

- (S)-(-)-1-(2-bromophenyl)ethanol

- [S]-1-(2-bromophenyl)-1-ethanol

- 327247_ALDRICH

- AC1OCTEH

- AC1Q29M8

- PubChem5682

- SBB064753

- SureCN1328402

- (S)-(-)-2-Bromo-alpha-methylbenzyl alcohol

- (S)-1-Phenyl-2-bromoethanol

- (S)-1-(2-BroMohenyl)ethanol

- (S)-1-(o-Bromophenyl)ethanol

- (S)-L-(2-Bromophenyl)ethanol

- (1S)-1-Phenyl 2-bromoethanol

- (1S)-1-Phenyl-2-bromoethanol

- (1S)-1-(2-bromophenyl)ethanol

- (S)-(+)-2-BROMO-1-PHENYL ETHANOL

- (S)-α-(Bromomethyl)benzyl alcohol

- (1S)-1-(2-bromophenyl)ethan-1-ol

- DZLZSFZSPIUINR-LURJTMIESA-N

- SC1257

- NE17435

- N448

- BC003010

- ZB011732

- AB0015793

- (S)-(-)-2-Bromo-

- A-meth

- ST2402712

- A803185

- Benzenemethanol, 2-bromo-alpha-methyl-, (alp

- DTXSID40921381

- (S)-(-)-2-Bromo- alpha -methylbenzyl alcohol

- Z1127664292

- (S)-(-)-2-Bromo-alpha-methylbenzyl alcohol, 98%

- AMY10619

- CS-W015567

- J-502341

- 114446-55-8

- AS-64830

- Benzenemethanol, 2-bromo-alpha-methyl-, (alphaS)-

- EN300-100384

- 1-(2-bromophenyl)ethan-1-ol

- MFCD00004509

- SCHEMBL1328402

- AKOS012521502

- (S)-1-(2-bromophenyl)ethan-1-ol

- (S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol

-

- MDL: MFCD00004509

- インチ: 1S/C8H9BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1

- InChIKey: DZLZSFZSPIUINR-LURJTMIESA-N

- ほほえんだ: BrC1=C([H])C([H])=C([H])C([H])=C1[C@]([H])(C([H])([H])[H])O[H]

計算された属性

- せいみつぶんしりょう: 199.98400

- どういたいしつりょう: 199.984

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 105

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 20.2

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.3646 (rough estimate)

- ゆうかいてん: 56-58 °C (lit.)

- ふってん: 128 °C/15 mmHg(lit.)

- フラッシュポイント: 113.3 °C

- 屈折率: 1.5610 (estimate)

- PSA: 20.23000

- LogP: 2.50240

- ようかいせい: 使用できません

- 光学活性: [α]30/D −54°, c = 1 in chloroform

(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

-

危険物標識:

- リスク用語:R36/37/38

(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol 税関データ

- 税関コード:2906299090

- 税関データ:

中国税関コード:

2906299090概要:

29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-64830-5MG |

(1S)-1-(2-bromophenyl)ethan-1-ol |

114446-55-8 | >97% | 5mg |

£46.00 | 2025-02-08 | |

| Enamine | EN300-100384-2.5g |

(1S)-1-(2-bromophenyl)ethan-1-ol |

114446-55-8 | 95% | 2.5g |

$113.0 | 2023-10-28 | |

| TRC | B685553-1000mg |

(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol |

114446-55-8 | 1g |

$ 345.00 | 2023-04-18 | ||

| Key Organics Ltd | AS-64830-10MG |

(1S)-1-(2-bromophenyl)ethan-1-ol |

114446-55-8 | >97% | 10mg |

£63.00 | 2025-02-08 | |

| Enamine | EN300-100384-0.25g |

(1S)-1-(2-bromophenyl)ethan-1-ol |

114446-55-8 | 95% | 0.25g |

$28.0 | 2023-10-28 | |

| TRC | B685553-100mg |

(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol |

114446-55-8 | 100mg |

$ 64.00 | 2023-04-18 | ||

| TRC | B685553-1g |

(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol |

114446-55-8 | 1g |

$ 285.00 | 2022-06-06 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022811-1g |

(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol |

114446-55-8 | 97% | 1g |

¥84 | 2024-05-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MH128-250mg |

(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol |

114446-55-8 | 97% | 250mg |

163CNY | 2021-05-08 | |

| abcr | AB447852-1 g |

(S)-1-(2-Bromophenyl)ethanol; . |

114446-55-8 | 1g |

€110.20 | 2023-06-15 |

(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol 関連文献

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

114446-55-8 ((S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol) 関連製品

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:114446-55-8)(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol

清らかである:99%

はかる:25g

価格 ($):298.0